N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
The compound contains several functional groups including a trifluoromethyl group (-CF3), a pyrazole ring, a cyclopropyl group, and a dioxole ring. The trifluoromethyl group is a functional group that has the formula -CF3 . The pyrazole ring is a heterocyclic compound with a 5-membered ring, which contains 2 nitrogen atoms and 3 carbon atoms. The cyclopropyl group is a three-membered ring of carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using methods such as the Swarts reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The trifluoromethyl group is known to be quite electronegative, which could have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis
The types of chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the trifluoromethyl group could potentially be replaced with other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to significantly affect the acidity and basicity of compounds .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrazole derivatives has been a subject of interest due to their potential applications in medicinal chemistry and materials science. For instance, Hebishy et al. (2020) describe a new synthesis route for benzamide-based 5-aminopyrazoles, which showed remarkable antiavian influenza virus activity, highlighting the therapeutic potential of such compounds (Hebishy et al., 2020). Similarly, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities, demonstrating the versatility of pyrazole derivatives in drug discovery (Rahmouni et al., 2016).
Antiviral and Anticancer Applications
The antiviral and anticancer potential of pyrazole derivatives has been extensively studied. Compounds synthesized by Hebishy et al. (2020) and Rahmouni et al. (2016) have shown significant activities against viruses and cancer cells, suggesting that N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide could have similar applications. These findings are crucial for the development of new therapeutic agents against infectious diseases and cancer.
Material Science and Biological Screening
In addition to medicinal chemistry, pyrazole derivatives could have applications in materials science. The synthesis and characterization of such compounds, as described by Kumara et al. (2017), provide a foundation for exploring their potential in creating new materials with unique properties (Kumara et al., 2017). Moreover, the biological screening of these derivatives, as demonstrated by Ohno et al. (2004) and Yoshida et al. (2005), further underscores their utility in developing novel bioactive compounds (Ohno et al., 2004); (Yoshida et al., 2005).
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)15-8-12(10-1-2-10)23(22-15)6-5-21-16(24)11-3-4-13-14(7-11)26-9-25-13/h3-4,7-8,10H,1-2,5-6,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGUZXIISKWAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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